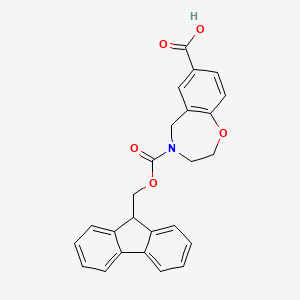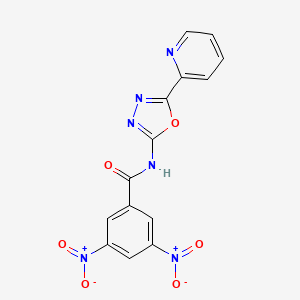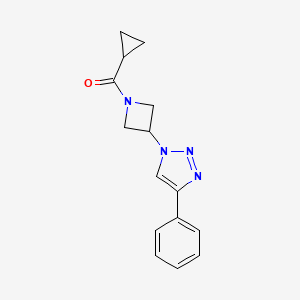
cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic molecule. It contains a cyclopropyl group, a phenyl group, a 1H-1,2,3-triazol-1-yl group, and an azetidin-1-yl group . It’s worth noting that compounds with similar structures have been studied for their potential as VHL inhibitors for the treatment of various conditions, including anemia, ischemia, stroke, and cancer .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the azide-alkyne Huisgen cycloaddition, which is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . Other methods may involve Suzuki–Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds often features considerable delocalization of π-electron density within the triazole ring . The structure of these compounds can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of supramolecular chains via N–H···N hydrogen bonding, and C–H···O and C–H···N interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be characterized using techniques like IR absorption spectra and 1H-NMR spectrum . For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .科学的研究の応用
Drug Discovery
The unique structure of 1,2,3-triazoles, which is present in this compound, has been extensively utilized in drug discovery. The triazole ring mimics the peptide bond due to its planarity and ability to participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry . This compound could potentially be used in the development of new therapeutic agents due to its structural features that are conducive to biological activity.
Organic Synthesis
In organic synthesis, the triazole moiety serves as a versatile intermediate. The compound could be employed in click chemistry reactions, a popular method for creating substances with high yields and few byproducts . Its stability under various conditions makes it an excellent candidate for constructing complex organic molecules.
Polymer Chemistry
The robustness of the triazole ring allows it to be incorporated into polymers to enhance their stability and introduce new functionalities. The compound could be used to synthesize polymers with specific properties, such as increased thermal stability or novel electronic attributes .
Supramolecular Chemistry
Supramolecular chemistry often exploits the ability of 1,2,3-triazoles to engage in hydrogen bonding and coordinate with metals. This compound could be used to design new supramolecular assemblies that have potential applications in catalysis, sensing, or as materials for electronic devices .
Bioconjugation and Chemical Biology
The compound’s reactive groups make it suitable for bioconjugation techniques, where it can be used to attach biomolecules to various surfaces or to each other. This is particularly useful in chemical biology for studying biological processes or for creating targeted drug delivery systems .
Fluorescent Imaging
Due to the electronic nature of the triazole ring, derivatives of this compound could be designed to function as fluorescent probes. These probes can be used in imaging techniques to visualize biological systems or to track the delivery of drugs in live cells .
Materials Science
The inherent stability and electronic properties of the triazole ring make it a candidate for developing new materials. This compound could be used in the creation of organic semiconductors, photovoltaic cells, or as part of materials with specific optical properties .
Anticancer Research
Compounds featuring the 1,2,3-triazole moiety have shown promise in anticancer research. The compound could be investigated for its potential anticancer properties, possibly leading to the development of new chemotherapeutic agents .
作用機序
Target of Action
The compound contains a 1,2,3-triazole ring, which is a common feature in many bioactive compounds. The triazole ring can interact with various biological targets due to its ability to form hydrogen bonds and its aromatic nature .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many triazole-containing compounds are involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given the diversity of biological activities associated with triazole-containing compounds, the effects could be quite varied .
将来の方向性
The future research directions for this compound could involve further exploration of its potential therapeutic applications. For instance, similar compounds have been studied for their potential as VHL inhibitors for the treatment of various conditions . Additionally, further studies could explore the synthesis of new derivatives and their biological activities .
特性
IUPAC Name |
cyclopropyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(12-6-7-12)18-8-13(9-18)19-10-14(16-17-19)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZMWEACBHWHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

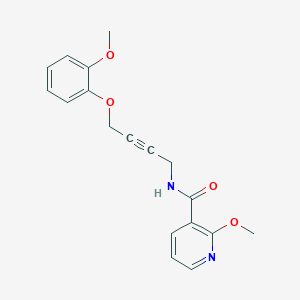
![Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate](/img/structure/B2934015.png)
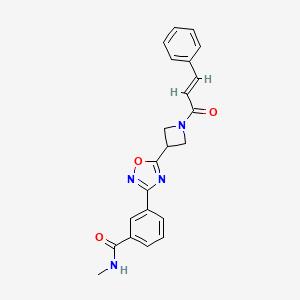
![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2934021.png)
![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2934023.png)
![rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B2934024.png)
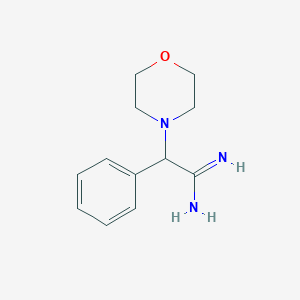
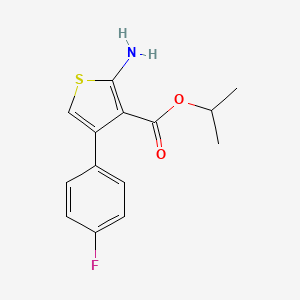

![tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate](/img/structure/B2934031.png)
